molecular formula C10H9ClFN3 B13545863 4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B13545863
M. Wt: 225.65 g/mol
InChI Key: VDRYEKRRVDFBRM-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the chloro-fluorophenyl and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Uniqueness

4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9ClFN3/c1-5-8(10(13)15-14-5)9-6(11)3-2-4-7(9)12/h2-4H,1H3,(H3,13,14,15)

InChI Key

VDRYEKRRVDFBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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